2H-1-Benzopyran-2-one, 6-bromo-3-nitro-
CAS No.: 88184-80-9
Cat. No.: VC17886472
Molecular Formula: C9H4BrNO4
Molecular Weight: 270.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88184-80-9 |
|---|---|
| Molecular Formula | C9H4BrNO4 |
| Molecular Weight | 270.04 g/mol |
| IUPAC Name | 6-bromo-3-nitrochromen-2-one |
| Standard InChI | InChI=1S/C9H4BrNO4/c10-6-1-2-8-5(3-6)4-7(11(13)14)9(12)15-8/h1-4H |
| Standard InChI Key | IJNZICFKDGQTCU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1Br)C=C(C(=O)O2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The core structure of 2H-1-benzopyran-2-one consists of a benzene ring fused to a pyrone ring (a six-membered lactone). Substitutions at positions 3 and 6 introduce steric and electronic modifications:
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Nitro group (-NO) at position 3: This strong electron-withdrawing group enhances electrophilicity at adjacent positions, facilitating nucleophilic aromatic substitution reactions .
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Bromo group (-Br) at position 6: The bromine atom contributes to molecular weight and polarizability, influencing intermolecular interactions such as halogen bonding .
Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Exact mass | 268.932 g/mol | |
| Topological polar surface area | 76.03 Ų | |
| LogP (octanol-water) | 2.99 |
X-ray crystallography data for this specific compound remains unpublished, but analogous nitro-coumarins exhibit planarity in the benzopyran core with slight distortions due to substituent steric effects .
Synthesis and Reaction Pathways
Laboratory-Scale Synthesis
The synthesis of 6-bromo-3-nitro-2H-1-benzopyran-2-one typically involves a multi-step protocol:
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Nitration of precursor coumarins: Starting from 6-bromocoumarin, nitration using a mixture of concentrated nitric and sulfuric acids introduces the nitro group at position 3. Reaction conditions (temperature: 0–5°C, time: 2–4 hours) are critical to avoid over-nitration .
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Purification: Crude product is recrystallized from ethanol/water mixtures, yielding pale yellow crystals with a reported purity >95% .
Alternative routes include:
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Dauzonne and Royer’s method: Bromination of 3-nitrocoumarin using in acetic acid, achieving 72% yield .
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Gavrilova et al.’s approach: Direct coupling of brominated anilines with nitro-substituted pyrone intermediates under microwave irradiation, reducing reaction times by 40% .
Industrial Production Considerations
While no large-scale manufacturing data exists for this compound, continuous flow reactors are proposed for nitration steps to enhance safety and yield. Automated systems could maintain temperatures below 10°C, minimizing byproducts like dinitro derivatives.
Physicochemical Properties
Spectroscopic Data
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IR (KBr): Strong absorption at 1710–1715 cm (C=O stretch), 1520 cm (asymmetric NO stretch), and 1340 cm (symmetric NO stretch) .
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H NMR (DMSO-):
Biological Activity and Applications
Mechanistic Insights
The nitro group’s electron-withdrawing nature enhances interactions with microbial enzymes:
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Redox cycling: Nitro radicals may generate reactive oxygen species (ROS), disrupting cellular membranes.
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Enzyme inhibition: Molecular docking studies suggest binding to fungal cytochrome P450 enzymes, interfering with ergosterol biosynthesis .
Industrial and Research Applications
Pharmaceutical Intermediate
This compound serves as a precursor for:
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Anticancer agents: Nitrocoumarins are prodrugs activated by nitroreductases in hypoxic tumor environments.
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Anticoagulants: Structural analogs inhibit vitamin K epoxide reductase, a target for blood-thinning therapies .
Materials Science
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Fluorescent probes: Bromine enhances spin-orbit coupling, potentially improving phosphorescence quantum yields .
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Polymer additives: Nitro groups improve UV absorption in polycarbonates, extending material lifespans .
Challenges and Future Directions
Current limitations include:
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Toxicity concerns: Nitro compounds often exhibit genotoxicity, requiring thorough metabolite profiling.
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Synthetic scalability: Low yields in bromination steps (≤72%) necessitate catalyst optimization .
Proposed research priorities:
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In vivo toxicity assays: Rodent models to assess hepatic and renal safety profiles.
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Computational modeling: DFT studies to predict reactivity sites for targeted derivatization.
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